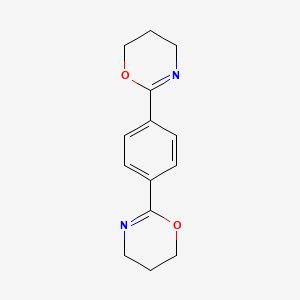

4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro-

Description

The compound 4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro- (IUPAC: 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one); EINECS: 418-280-1; MFCD00356293) is a dimeric heterocyclic structure comprising two benzoxazinone moieties connected via a 1,4-phenylene bridge. Its industrial relevance is suggested by its MFN tariff classification (6.5%), indicating applications in polymers, agrochemicals, or pharmaceuticals .

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-7-15-13(17-9-1)11-3-5-12(6-4-11)14-16-8-2-10-18-14/h3-6H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMZVELBFAWULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(OC1)C2=CC=C(C=C2)C3=NCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622443 | |

| Record name | 2,2'-(1,4-Phenylene)bis(5,6-dihydro-4H-1,3-oxazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37512-44-0 | |

| Record name | 2,2'-(1,4-Phenylene)bis(5,6-dihydro-4H-1,3-oxazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] can be achieved through various methods:

Multicomponent Reactions: Alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one undergo a smooth 1:1:1 addition reaction to produce 5H-imidazo[2,1-b][1,3]oxazines.

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available starting materials and efficient synthesis under controlled conditions. For example, the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid has been developed and studied .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form different oxazine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro-oxazine derivatives.

Substitution: Substitution reactions with different reagents can produce a variety of substituted oxazine compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazine derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and polymers.

Biology: The compound has shown potential in biological studies due to its pharmacological properties.

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazine, 2,2’-(1,4-phenylene)bis[5,6-dihydro-] involves its interaction with molecular targets and pathways in biological systems. For example, it has been shown to inhibit the activity of certain proteases, which are enzymes involved in the breakdown of proteins . This inhibition can lead to the modulation of various biological processes and has potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues: Benzoxathiins and Thiadiazoles

Benzoxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine, 4b) and thiadiazoles (e.g., 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole, 3d) share heterocyclic frameworks but differ in heteroatom composition (Table 1).

Key Observations :

- Electron Distribution : The oxazine compound’s oxygen-rich structure likely enhances polarity and hydrogen-bonding capacity compared to sulfur-containing benzoxathiins and thiadiazoles.

- Thermal Stability : Benzoxathiins and thiadiazoles may exhibit lower thermal stability due to sulfur’s larger atomic size and weaker C–S bonds versus C–O bonds in oxazines.

Electronic and Thermochemical Properties

Density-functional thermochemistry studies (e.g., Becke’s hybrid functional) highlight the importance of exact exchange in modeling heterocyclic systems . Computational comparisons suggest:

- Reactivity : Thiadiazoles’ nitrogen-sulfur motifs favor metal coordination (e.g., catalysis), whereas oxazines are more prone to nucleophilic ring-opening at the oxygen site.

Biological Activity

4H-1,3-Oxazine, 2,2'-(1,4-phenylene)bis[5,6-dihydro-] (CAS No. 37512-44-0) is a heterocyclic compound with significant potential in pharmacology and materials science. This compound is characterized by its oxazine ring fused with a benzene structure, which contributes to its unique biological properties and applications.

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.293 g/mol

- Structure : The compound features two oxazine rings linked by a phenylene group, providing a platform for various chemical interactions.

The biological activity of 4H-1,3-Oxazine involves its interaction with specific molecular targets within biological systems. Notably, it has been identified as a potential protease inhibitor, which may play a role in the treatment of diseases associated with protease activity. The compound's mechanism includes:

- Inhibition of protease enzymes involved in protein degradation.

- Modulation of cellular signaling pathways through interaction with receptor proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4H-1,3-Oxazine derivatives. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and HCC1954 (HER2-positive breast cancer).

- IC50 Values : The synthesized oxazines exhibited IC50 values ranging from 3.1 µM to 95 µM in MCF-7 and HCC1954 cells, indicating varying degrees of inhibition on cell proliferation depending on the substituents present on the oxazine rings .

| Compound | IC50 (MCF-7) | IC50 (HCC1954) |

|---|---|---|

| Compound 24 | 6.25 µM | 6.25 µM |

| Compound 25 | 12.5 µM | 12.5 µM |

| Compound 19 | 18 µM | 18 µM |

| Compound 22 | 21 µM | 21 µM |

| Compound 23 | No effect | 70% inhibition at 6.25 µM |

This table summarizes the effectiveness of various derivatives in inhibiting cancer cell proliferation.

Other Biological Activities

Beyond anticancer properties, studies have indicated that compounds similar to or derived from 4H-1,3-Oxazine may exhibit:

- Antimicrobial properties : Certain derivatives have shown effectiveness against bacterial strains.

- Antioxidant activity : The ability to scavenge free radicals has been noted in some studies.

Case Study 1: Synthesis and Evaluation

In a study published in MDPI, researchers synthesized several derivatives of oxazines and evaluated their biological activities against breast cancer cell lines. The results indicated that modifications at the C-2 position significantly influenced the compounds' efficacy in inhibiting cell proliferation .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of specific substituents on the oxazine ring could enhance biological activity. For example, compounds with electron-donating groups showed increased potency compared to those lacking such modifications .

Q & A

Q. What methodologies assess the environmental fate of 4H-1,3-Oxazine derivatives in aquatic systems?

- Methodology : Conduct OECD 301 biodegradability tests under aerobic conditions. Use LC-MS/MS to track degradation products. Model bioaccumulation potential via logP calculations and quantitative structure-activity relationship (QSAR) tools. Cross-reference with DOE atmospheric chemistry protocols for pollutant fate analysis .

Data Analysis and Contradiction Management

-

Table 1 : Common Data Contradictions and Resolution Strategies

Contradiction Type Example Resolution Strategy Evidence Varied catalytic efficiency Discrepant TON values in Pd-mediated reactions Standardize substrate purity; use ICP-MS to confirm catalyst loading Divergent thermal stability Decomposition temps ±20°C Validate via TGA under identical heating rates (e.g., 10°C/min) Conflicting solubility data Polar vs. nonpolar solvent claims Re-measure using nephelometry under controlled pH/temperature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.